molecular formula C20H20N2O B2397565 2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 899740-22-8

2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2397565
CAS No.: 899740-22-8
M. Wt: 304.393
InChI Key: QGAFAKJXWLSRAL-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core substituted with 2,5-dimethylbenzyl and o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, tolyl halides, potassium carbonate, sodium hydride, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It has been used in studies investigating its effects on cellular processes and signaling pathways.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylbenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(2,5-dimethylbenzyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    2-(2,5-dimethylbenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the o-tolyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-8-9-15(2)17(12-14)13-22-20(23)11-10-19(21-22)18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAFAKJXWLSRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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